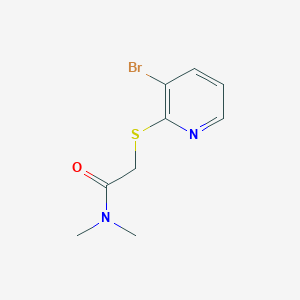![molecular formula C14H21N3OS B7593988 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiomorpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research and development.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to an increase in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to an increase in the production of testosterone and estrogen, which are responsible for the growth and development of various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased feed intake and growth rate in livestock, improved growth and survival rates in fish and shrimp, anti-inflammatory and anti-cancer properties in medicine, and increased LH and FSH production in the hypothalamus-pituitary-gonadal axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide has several advantages for use in lab experiments, including its ability to increase the growth rate and survival of cells and tissues, its anti-inflammatory and anti-cancer properties, and its potential as a feed additive in animal studies. However, there are also limitations to using this compound in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide, including further studies on its mechanism of action, potential side effects, and applications in medicine, agriculture, and aquaculture. Additionally, research could focus on the development of new and improved synthesis methods for this compound, as well as the development of new derivatives with enhanced properties.
Métodos De Síntesis
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of thiomorpholine with 6-methyl-3-pyridinemethanol in the presence of a catalyst. Other methods include the reaction of thiomorpholine with 6-methyl-3-pyridinecarboxaldehyde followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the feed intake and growth rate of livestock, making it a promising feed additive. In aquaculture, this compound has been shown to improve the growth and survival rates of fish and shrimp, making it a potential alternative to antibiotics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10-4-5-13(8-15-10)9-16-14(18)17-6-7-19-12(3)11(17)2/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCLPXELCXHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)NCC2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)


![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)